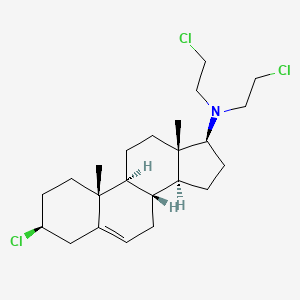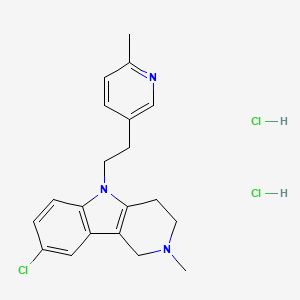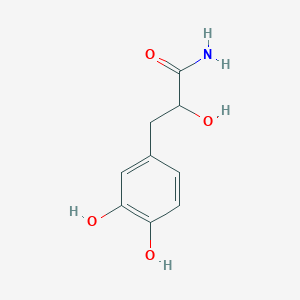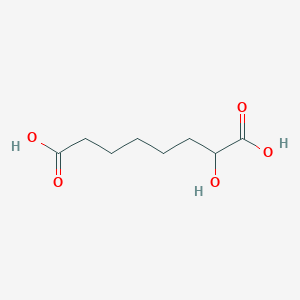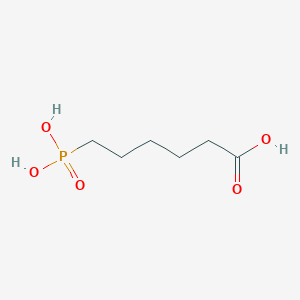
6-phosphonohexanoic Acid
Descripción general
Descripción
6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . It has carboxylic groups that facilitate the grafting of the surface atoms while the phosphonic groups allow the surface modification of the substrate material .
Molecular Structure Analysis
The empirical formula of 6-Phosphonohexanoic acid is C6H13O5P . Its molecular weight is 196.14 . The SMILES string representation is OC(=O)CCCCCP(O)(O)=O .Physical And Chemical Properties Analysis
6-Phosphonohexanoic acid is a solid with a melting point of 98-104 °C . Its molecular weight is 196.14 .Aplicaciones Científicas De Investigación
Biomedical Applications: Surgical Implants and Stents
PHA is utilized in the surface functionalization of phynox material , which is commonly used in biomedical devices. The carboxylic groups in PHA facilitate the grafting onto surface atoms, while the phosphonic groups allow for the modification of substrate materials. This dual functionality makes PHA an excellent candidate for creating coatings on surgical implants and stents, enhancing their biocompatibility and performance .
Electrode Formation for Supercapacitors
In the field of energy storage, PHA plays a crucial role in dispersing manganese dioxide (MnO2)-MWCNT (multi-walled carbon nanotubes). This dispersion is used for the formation of electrodes in supercapacitors, which are devices that store and release energy rapidly. The use of PHA in this context helps to improve the electrode’s conductivity and overall efficiency .
Organic Electronic Devices
The self-assembled monolayer (SAM) forming capability of PHA is leveraged in the fabrication of organic electronic devices, such as organic solar cells (OSCs) . PHA can be coated on indium tin oxide (ITO) surfaces as an alternative to silane-based SAMs, providing a stable and effective interface for electronic applications .
Nanocarriers for Biomedical Applications
PHA-based titanate nanotubes have been explored as potential carriers for therapeutic molecules. These nanotubes can be engineered to form stable suspensions, which can be used as transfection agents or to enhance the ionizing effect of radiation therapy in cancer treatments, such as for glioblastoma .
Radiosensitization in Radiotherapy
Innovative research has shown that PHA can be used to create nanohybrids with docetaxel, a chemotherapy medication. These nanohybrids can be injected intraprostatically to limit systemic toxicity and improve the selectivity of radiotherapy, taking advantage of PHA’s morphology and radiosensitization effect .
Drug Delivery Systems
PHA is also instrumental in the development of drug delivery systems. Nanotubes coated with chitosan polymer and combined with transresveratrol derivatives have been evaluated for their antioxidizing and antitumor effects. This application of PHA is significant in creating more targeted and effective cancer therapies .
Surface Engineering for Biocompatibility
The unique chemical structure of PHA allows for the modification of various surfaces to enhance their biocompatibility. This is particularly useful in creating interfaces between biological tissues and synthetic materials, which is a critical aspect of tissue engineering and regenerative medicine .
Theranostic Platforms
PHA is part of the development of theranostic platforms, which are designed to serve both therapeutic and diagnostic functions. By incorporating PHA into nanomaterials, researchers can create nanocarriers that improve health outcomes through better sensing, imaging, and targeted therapy delivery .
Mecanismo De Acción
Target of Action
6-Phosphonohexanoic acid (PHA) is an alkylphosphonic acid that forms a self-assembled monolayer (SAM) on a variety of surfaces . Its primary targets are the surface atoms of various materials, including metals and semiconductors . The carboxylic groups of PHA facilitate the grafting of these surface atoms .
Mode of Action
PHA interacts with its targets through a process known as self-assembly. This involves the spontaneous organization of individual components into an ordered structure without human intervention . In the case of PHA, the phosphonic groups allow the surface modification of the substrate material .
Biochemical Pathways
This material can further be utilized in biomedical applications such as surgical implants and stents .
Pharmacokinetics
Its use in biomedical applications suggests that it may have suitable bioavailability and biocompatibility .
Result of Action
The molecular and cellular effects of PHA’s action primarily involve the modification of surface properties. For instance, PHA can be used in dispersing manganese dioxide (MnO2)-MWCNT for the formation of electrodes for supercapacitors . It may also be coated on indium tin oxide (ITO) as an alternative to silane-based SAMs for the fabrication of organic electronic devices such as organic solar cells (OSCs) .
Action Environment
The action, efficacy, and stability of PHA can be influenced by various environmental factors. It is known, though, that PHA can form stable self-assembled monolayers on a variety of surfaces, suggesting that it may be robust against a range of environmental conditions .
Propiedades
IUPAC Name |
6-phosphonohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFTUNQVCGSBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448397 | |
| Record name | 6-phosphonohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-phosphonohexanoic Acid | |
CAS RN |
5662-75-9 | |
| Record name | 6-phosphonohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Phosphonohexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



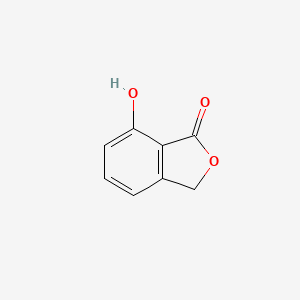
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)


